Ajudazol A

CAS No.:

Cat. No.: VC1860933

Molecular Formula: C34H42N2O7

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H42N2O7 |

|---|---|

| Molecular Weight | 590.7 g/mol |

| IUPAC Name | (E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8,11-tetraenyl]-3-methoxy-N-methylbut-2-enamide |

| Standard InChI | InChI=1S/C34H42N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,24,31-32,38-39H,2,8,10,15,18-19H2,1,3-6H3/b9-7-,13-11-,14-12+,25-20+/t24-,31+,32-/m0/s1 |

| Standard InChI Key | CIWQMSHQAVWNOO-OPGPRAPUSA-N |

| Isomeric SMILES | CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(=C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(=C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O |

Introduction

Chemical Structure and Properties

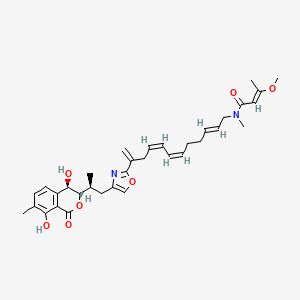

Ajudazol A is a complex organic compound belonging to the class of isochromanone derivatives. It exhibits a distinctive molecular architecture characterized by an oxazole ring, a Z,Z-diene, and a 3-methoxybutenoic acid amide moiety. These structural elements contribute to its biological activity and synthetic challenges.

Molecular Characteristics

The chemical identity of Ajudazol A is defined by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H42N2O7 |

| Molecular Weight | 590.7 g/mol |

| IUPAC Name | (E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8,11-tetraenyl]-3-methoxy-N-methylbut-2-enamide |

| Structure Features | Isochromanone core, oxazole ring, Z,Z-diene, 3-methoxybutenoic acid amide |

The molecule possesses multiple stereogenic centers, particularly within the isochromanone core, which contributes to its complex stereochemistry. The carbon atoms at positions C8, C9, and C10 display a trans-stereochemical relationship with one another, establishing the relative stereochemical configuration of the isochromanone unit .

Structural Distinctions from Related Compounds

Ajudazol A differs from its structural congener Ajudazol B specifically at the C15 position. While Ajudazol A features an exo-methylene olefin at this position, Ajudazol B contains a fully saturated methyl group . This subtle structural variation has implications for their respective biological activities and synthetic approaches.

Biological Activity

Ajudazol A has demonstrated significant biological effects that make it a compound of interest for potential therapeutic applications.

Cellular Mechanisms

The primary biological action of Ajudazol A involves potent inhibition of the mitochondrial electron transport chain. It specifically targets complex I (NADH:ubiquinone oxidoreductase), similar to other natural products such as phenoxan and myxalamids. This mechanism of action underlies its observed biological effects and potential applications.

Antimicrobial and Cytotoxic Properties

Research has established that Ajudazol A exhibits significant anti-fungal activity, making it relevant for potential antifungal applications . Additionally, the compound displays cytotoxic properties against various cancer cell lines, suggesting potential anticancer applications .

Recent investigations into simplified analogues of Ajudazol A have revealed potent 5-lipoxygenase inhibition capabilities, along with strong antiproliferative and apoptotic activities in brain cancer cell lines at low nano- to micromolar concentrations . These findings expand the potential therapeutic applications of Ajudazol A derivatives.

Isolation and Biosynthesis

Natural Source

Ajudazol A was first isolated in 2004 from the myxobacterium Chondromyces crocatus . Myxobacteria have proven to be a rich source of bioactive natural products with diverse structures and biological activities.

Biosynthetic Pathway

The biosynthesis of Ajudazol A proceeds through a polyketide pathway, utilizing acetyl-CoA as the biosynthetic starter unit . This distinguishes it from some recently discovered ajudazol variants (Ajudazols C-J), which incorporate 3,3-dimethylacrylyl CoA as the starter unit instead .

The biosynthetic gene cluster responsible for Ajudazol production has been extensively analyzed to determine the stereochemical features of the molecule. Researchers have employed bioinformatics approaches to analyze both ketoreductase domains (for hydroxyl-bearing stereocenters) and enoylreductase alignments (for methyl-bearing stereocenters) . This approach has enabled the full stereochemical determination of Ajudazols A and B.

Total Synthesis Strategies

The complex structure of Ajudazol A has made its chemical synthesis a significant challenge in natural product chemistry. Several research groups have developed approaches to synthesize this compound, with the Menche group making particularly notable contributions.

Alternative Synthetic Approaches

Other synthetic strategies toward Ajudazol structures have been investigated. The Egan group developed an approach utilizing isobenzofuran as synthetic intermediates, demonstrating a regio-selective alkylation and oxidative rearrangement of reactive isobenzofuran intermediates to generate the isochromanone core . This method provided a fast and efficient way to generate Ajudazol analogues from simple aldehydes, allowing for structure-activity relationship assessments .

Structure-Activity Relationships

The biological evaluation of Ajudazol A and its derivatives has provided insights into the structural features essential for activity.

Essential Structural Elements

Research on Ajudazol derivatives and analogues has indicated that the isochromanone unit is key for antifungal activity . This information is valuable for designing simplified analogues that retain the essential biological properties while being synthetically more accessible.

Simplified Analogues

Simplified analogues of Ajudazol have been synthesized and evaluated for biological activities. Some of these compounds have shown:

-

Potent 5-lipoxygenase inhibition

-

Strong antiproliferative effects

-

Apoptotic activities in neuroblastoma cells at low nano- to micromolar concentrations

These findings suggest that structurally simplified versions of Ajudazol A may retain key biological activities, potentially offering more accessible therapeutic agents.

Expanded Ajudazol Family

Recent research has significantly expanded the known Ajudazol family beyond the originally discovered Ajudazols A and B.

Novel Ajudazol Derivatives

Using a combination of genome mining, mutagenesis, and metabolomics analyses, researchers have identified a truncated Ajudazol biosynthetic gene cluster in Cystobacter sp. SBCb004 and detected a set of novel Ajudazols, named Ajudazols C–J .

These new Ajudazol variants are characterized by:

-

Varying degrees of hydroxylation

-

Different desaturation patterns

-

Various glycosylation patterns

Unlike Ajudazols A and B, which utilize acetyl-CoA as the biosynthetic starter unit, these novel Ajudazols incorporate 3,3-dimethylacrylyl CoA as the starter .

Biosynthetic Enzymes

Research has identified several key enzymes involved in Ajudazol biosynthesis:

-

Two P450-dependent enzymes responsible for:

-

Hydroxylation at C-8

-

Desaturation at C-15 and C-33

-

-

A glycosyltransferase that transfers d-β-glucopyranose

Interestingly, one of the cytochrome P450-dependent enzymes and the glycosyltransferase were found to be encoded by genes located outside the biosynthetic gene cluster .

Future Research Directions

The ongoing research on Ajudazol A continues to open new avenues for investigation and application.

Synthetic Methodologies

The development of more efficient synthetic routes to Ajudazol A and its analogues remains an active area of research. Future work might focus on:

-

Shorter synthetic sequences

-

More stereoselective approaches to the isochromanone core

-

Development of modular approaches for rapid analogue synthesis

-

Scale-up of promising candidates for further biological evaluation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume